molecular formula C10H12O3 B1581816 Methyl (2-methoxyphenyl)acetate CAS No. 27798-60-3

Methyl (2-methoxyphenyl)acetate

Cat. No. B1581816
Key on ui cas rn: 27798-60-3
M. Wt: 180.2 g/mol
InChI Key: BNQRSYFOIRGRKV-UHFFFAOYSA-N
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Patent
US05977118

Procedure details

To a solution of 2-hydroxyphenylacetic acid (25 g, 0.16 mol) in DMF (300 mL) was added K2CO3 (56.7 g, 0.41 mol), followed by methyl iodide (46.7 g, 0.32 mol). The reaction mixture was stirred for about 3 days, filtered and the filtrate was stripped. The residue was taken up in ethyl acetate, washed with water, saturated Na2CO3, then brine, and then the organic layer was dried over MgSO4, filtered and stripped to afford 26.4 g (92%) of methyl 2-methoxyphenylacetate.
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
56.7 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
46.7 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][C:9]([OH:11])=O.[C:12]([O-])([O-])=O.[K+].[K+].CI.CN([CH:23]=[O:24])C>>[CH3:12][O:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][C:9]([O:24][CH3:23])=[O:11] |f:1.2.3|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
OC1=C(C=CC=C1)CC(=O)O
Name
Quantity
56.7 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
300 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
46.7 g
Type
reactant
Smiles
CI

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for about 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with water, saturated Na2CO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine, and then the organic layer was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
COC1=C(C=CC=C1)CC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 26.4 g
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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